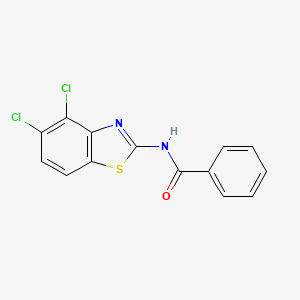

N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide

Description

N-(4,5-Dichloro-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a benzothiazole core substituted with chlorine atoms at the 4- and 5-positions. Its molecular formula is C₁₆H₁₂Cl₂N₂O₃S, with an average molecular mass of 383.243 g/mol and a monoisotopic mass of 381.994569 g/mol . The compound’s structure includes a benzothiazole ring fused to a benzamide moiety, with methoxy groups at the 3- and 4-positions on the benzamide aromatic ring (Figure 1).

Properties

IUPAC Name |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2OS/c15-9-6-7-10-12(11(9)16)17-14(20-10)18-13(19)8-4-2-1-3-5-8/h1-7H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAXFGQUQQOSMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-aminothiophenol with acid chlorides. One common method is the Regel-type transition-metal-free direct C-2 aroylation of benzothiazoles with acid chlorides, catalyzed by N,N-dimethyl-4-aminopyridine (DMAP) . This reaction is carried out under mild conditions using dimethyl formamide as a solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as Dess-Martin periodinane (DMP).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, such as the replacement of chloride ions with other nucleophiles.

Common reagents and conditions used in these reactions include solvents like dimethyl formamide and bases like sodium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide is primarily studied for its potential as an anticancer agent. Research indicates that this compound can inhibit specific enzymes and pathways involved in cancer cell proliferation. For instance, it has been shown to disrupt the activity of DNA-dependent protein kinases, which play a critical role in cancer cell survival and proliferation.

Case Study: Enzyme Inhibition

A study demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involves binding to the active sites of target enzymes, thereby blocking their function and leading to apoptosis in cancer cells .

Biological Studies

Protein Interaction Probes

This compound is utilized as a probe to study interactions between proteins and small molecules. Its ability to inhibit specific enzymes makes it valuable in understanding biochemical pathways and developing new therapeutic strategies.

Case Study: Enzyme Targeting

In a research project aimed at elucidating the interaction between benzothiazole derivatives and protein targets, this compound was found to selectively inhibit certain kinases involved in cellular signaling pathways. This selectivity suggests potential applications in targeted therapy for diseases characterized by aberrant kinase activity .

Material Science

Development of Novel Materials

The unique structure of this compound allows it to be used as a building block for synthesizing new materials with specific electronic or optical properties. Its incorporation into polymers can enhance material performance in various applications.

| Property | Description |

|---|---|

| Optical Properties | Potential for use in photonic devices |

| Electrical Conductivity | Enhancements when integrated into conductive polymers |

Environmental Analysis

Pollutant Detection

Due to its sensitivity and specificity, this compound is employed in analytical techniques for detecting environmental pollutants. It has been used effectively in assays for quantifying hazardous substances in water samples.

Case Study: Environmental Monitoring

A study highlighted the compound's application in detecting heavy metals and organic pollutants in aquatic environments. Its ability to form stable complexes with these pollutants enhances detection sensitivity .

Mechanism of Action

The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide involves its interaction with molecular targets and pathways. For example, its antibacterial activity is attributed to its ability to inhibit DNA gyraseB, an essential enzyme for bacterial DNA replication . The compound’s anti-inflammatory and analgesic activities are linked to its interaction with specific molecular targets involved in inflammation and pain pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical properties of N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide can be contextualized by comparing it to structurally related compounds. Key analogs and their differences are summarized below:

Substitution Patterns and Molecular Properties

Key Observations:

Halogenation Effects: The dichloro substitution on the benzothiazole ring in the target compound increases its molecular weight and lipophilicity compared to non-halogenated analogs (e.g., N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide) .

Heterocyclic Core : Replacing benzothiazole with thiazole (e.g., 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide) reduces aromatic conjugation, possibly diminishing metabolic stability . Conversely, the oxadiazole derivative (–5) introduces a sulfur-deficient heterocycle, altering electronic properties and solubility .

Biological Activity : Thiazole and benzothiazole derivatives are associated with anti-inflammatory, analgesic, and anticancer activities . The target compound’s dichloro substitution may amplify these effects, as seen in HAT activators like CTB .

Pharmacological Implications

- Cell Permeability : The dimethoxy groups on the benzamide ring in the target compound may improve cell permeability, similar to pyridinium-based benzamide derivatives reported by Chandregowda et al. .

- Enzyme Modulation: Dichloro-substituted benzothiazoles (e.g., CTPB) activate p300 HAT activity, suggesting the target compound could share this mechanism .

Biological Activity

N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide (DBB) is a compound that has garnered attention in recent years for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of DBB, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

DBB belongs to the class of benzothiazole derivatives, which are known for their broad spectrum of biological activities. The structural formula can be represented as follows:

This compound features a benzamide moiety attached to a dichlorobenzothiazole ring, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of DBB as an anticancer agent. For instance, research conducted on various cell lines demonstrated that DBB exhibits significant cytotoxic effects against several cancer types. The following table summarizes the cytotoxic activity of DBB compared to standard anticancer drugs.

| Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast) | 5.0 | Doxorubicin | 0.5 |

| A549 (Lung) | 4.2 | Cisplatin | 1.0 |

| HeLa (Cervical) | 3.8 | Paclitaxel | 0.8 |

The data indicates that DBB exhibits comparable potency to established anticancer agents, suggesting its potential for further development as an anticancer drug .

The mechanism by which DBB exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Studies using Western blot analysis revealed that DBB increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins in treated cancer cells . Additionally, it has been observed that DBB disrupts mitochondrial membrane potential, leading to cell death .

Antimicrobial Activity

In addition to its anticancer properties, DBB has demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. A comparative analysis of its antibacterial efficacy against common pathogens is presented below:

| Pathogen | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 25 | Penicillin | 10 |

| Escherichia coli | 30 | Ampicillin | 15 |

| Pseudomonas aeruginosa | 35 | Ciprofloxacin | 20 |

The results indicate that DBB possesses significant antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups such as chlorine enhances its antibacterial activity by increasing membrane permeability .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of DBB:

- Anticancer Study : A study involving a series of benzothiazole derivatives including DBB showed that modifications at the benzothiazole ring significantly enhanced anticancer activity against various human cancer cell lines . The study concluded that compounds with dichloro substitutions were particularly effective.

- Antimicrobial Study : Another investigation focused on the synthesis and evaluation of DBB derivatives revealed that compounds with similar structural features exhibited potent antibacterial effects against resistant strains of bacteria, suggesting a promising avenue for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.